Azithromycin aglycone

Description

Introduction to Azithromycin Aglycone

Historical Context and Development

Origin from Azithromycin Research

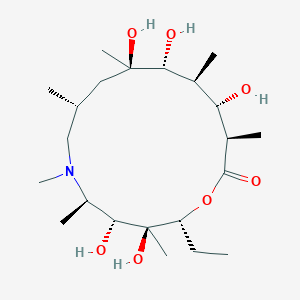

The this compound emerged from systematic structure-activity relationship studies during the 1980s aimed at overcoming erythromycin's metabolic instability. Researchers at Pliva Pharmaceuticals recognized that acid-catalyzed decomposition of erythromycin's 14-membered lactone ring primarily occurred through C-9 ketone participation in hemiketal formation. By applying Beckmann rearrangement chemistry to erythromycin A oxime derivatives, they achieved two critical structural modifications:

- Expansion to a 15-membered lactone ring

- Replacement of the C-9 carbonyl with an N-methyl amine group

This nitrogen insertion (creating the "azalide" classification) produced a configurationally stable aglycone backbone resistant to acid degradation while maintaining ribosomal target affinity. Subsequent removal of the cladinose sugar (C-3 position) and retention of the desosamine moiety (C-5 position) yielded the functional this compound framework.

Evolution of Azalide Chemistry

The aglycone's synthetic accessibility enabled strategic functionalization:

| Modification Site | Chemical Strategy | Biological Impact |

|---|---|---|

| N-9a Methyl Group | Reductive alkylation | Enhanced metabolic stability |

| C-4'' Hydroxyl | Epoxidation/amination | Improved Gram-negative coverage |

| C-3 Cladinose | Oxidative cleavage | Reduced cytochrome P450 interactions |

These developments stemmed from the aglycone's unique combination of a rigidified macrocycle (via N-9a incorporation) and strategically positioned hydrogen-bond donors/acceptors. X-ray crystallography later confirmed that the aglycone's 1,3-diaxial hydroxyl groups at C-11 and C-12 mediate critical interactions with 23S rRNA's domain V loop.

Classification and Nomenclature

Position in Macrolide Taxonomy

This compound occupies a distinct niche within macrolide taxonomy:

Taxonomic Hierarchy

- Class: Macrolides

- Subclass: Azalides

- Generational Marker: Third-generation semisynthetic

- Structural Basis: 15-membered N-methylated lactone

Unlike 14-membered macrolides (erythromycin, clarithromycin) or 16-membered compounds (tylosin), the azalide aglycone exhibits:

- Reduced entropic penalty during ribosomal binding

- Increased membrane permeability via decreased polarity

- Extended elimination half-life due to intracellular accumulation

IUPAC Naming Conventions

The systematic IUPAC name reflects the aglycone's complex stereochemistry:

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-15-one

Key nomenclature features:

Significance in Macrolide Chemistry

Structural Uniqueness

Comparative analysis reveals the aglycone's distinctive features:

| Parameter | Erythronolide B | This compound |

|---|---|---|

| Ring Size | 14-membered | 15-membered |

| C-9 Functionality | Ketone | N-Methyl amine |

| pKa | 8.8 | 7.1 |

| LogP |

Properties

CAS No. |

117693-42-2 |

|---|---|

Molecular Formula |

C22H43NO7 |

Molecular Weight |

433.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10,11,13-pentahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C22H43NO7/c1-9-16-22(7,29)19(26)15(5)23(8)11-12(2)10-21(6,28)18(25)13(3)17(24)14(4)20(27)30-16/h12-19,24-26,28-29H,9-11H2,1-8H3/t12-,13+,14-,15-,16-,17+,18-,19-,21-,22-/m1/s1 |

InChI Key |

DZMMYAUQTDKEJG-DFKIMAAQSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |

Origin of Product |

United States |

Preparation Methods

Beckmann Rearrangement and Hydrogenation

The aglycone synthesis begins with the conversion of erythromycin A to its oxime, followed by a Beckmann rearrangement to form a 6,9-iminoether intermediate. This intermediate undergoes hydrogenation to yield 9-deoxo-9a-aza-9a-homoerythromycin A (Fig. 1).

Key Steps and Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Beckmann Rearrangement | Methanesulfonyl chloride, NaHCO₃, 0–5°C | 95% | |

| Hydrogenation | Pt/C, H₂ (20 bar), 10–15°C | 78–80% |

Hydrogenation is typically performed in water with acid pretreatment to stabilize intermediates. The resulting 9a-deoxo-9a-aza-9a-homoerythromycin A is isolated via crystallization.

Sugar Removal and Functionalization

The aglycone is obtained by removing the cladinose and desosamine sugars. Treatment with aqueous HCl selectively cleaves the cladinose moiety, yielding a descladinose intermediate. Further modifications, such as oxidation or glycosylation, may follow to tailor the aglycone for specific applications.

Sugar Removal Protocol:

- Cladinose Removal: Azithromycin is stirred with 1–2M HCl (aqueous) at 40–60°C for 4–6 hours.

- Deprotection: Acetic anhydride protects the 2′-OH group during subsequent reactions.

Optimization of Aglycone Synthesis

Catalytic Hydrogenation Parameters

Hydrogenation efficiency depends on catalyst choice and pressure:

Crystallization Techniques

Crystalline intermediates are critical for purity. Key methods include:

| Intermediate | Solvent System | Temperature | Yield | Source |

|---|---|---|---|---|

| 9a-deoxo-9a-aza-9a-homoerythromycin A | Acetone/water (1:2) | 20–25°C | 95% | |

| Azithromycin monohydrate | Ethanol/water (1:3) | 40–50°C | 90% |

Eschweiler-Clarke Methylation

The final methylation step introduces the 9a-methyl group:

- Reagents: Formaldehyde (30% aqueous) and formic acid.

- Reaction: Reflux in chloroform or dichloromethane for 4–16 hours.

Characterization of this compound

Structural Confirmation

| Technique | Key Observations | Source |

|---|---|---|

| XRD | Crystalline hydrate: 2⁇ = 18.9°, 19.18°, 21.04° | |

| ¹H/¹³C NMR | δ 4.5–5.5 (lactone protons), δ 3.0–3.5 (sugar CH₂) | |

| IR | Absorption at 1720 cm⁻¹ (lactone C=O) |

Purity and Impurity Profiling

- HPLC Purity: Crystalline intermediates achieve >95% purity post-washing.

- Common Impurities: Unreacted iminoether, formic acid adducts.

Applications and Derivatization

Modifications for Enhanced Bioactivity

Solid Dispersion Formulations

Polyethylene glycol (PEG) improves solubility:

| PEG Molecular Weight | Drug:PEG Ratio | Dissolution Rate (60 min) | Source |

|---|---|---|---|

| 6000 | 1:7 | 49% |

Chemical Reactions Analysis

Types of Reactions: Azithromycin aglycone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the aglycone structure, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized this compound molecules .

Scientific Research Applications

Antimicrobial Activity

Broad-Spectrum Efficacy

Azithromycin aglycone exhibits potent activity against a wide range of bacteria, including both Gram-positive and Gram-negative species. It is particularly effective against intracellular pathogens such as Chlamydia trachomatis and Legionella pneumophila. The compound's unique pharmacokinetics allow it to penetrate tissues effectively, achieving concentrations that exceed the minimum inhibitory concentration for many pathogens, making it suitable for treating respiratory infections, skin infections, and sexually transmitted diseases .

Mechanisms of Action

The primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Additionally, azithromycin influences quorum sensing and biofilm formation, which are critical in chronic infections . Its immunomodulatory properties also play a role in its effectiveness against inflammatory diseases.

Clinical Applications

Respiratory Infections

Azithromycin is widely used to treat community-acquired pneumonia and acute exacerbations of chronic obstructive pulmonary disease (COPD). Studies demonstrate its efficacy in reducing exacerbation rates in patients with chronic respiratory conditions due to its ability to modulate immune responses .

Sexually Transmitted Infections

The compound is a first-line treatment for bacterial sexually transmitted infections, including those caused by Neisseria gonorrhoeae and Chlamydia trachomatis. Its effectiveness in these cases is attributed to both its antibacterial properties and its ability to penetrate tissues effectively .

Immunomodulation

Azithromycin has shown promise in treating chronic inflammatory conditions such as cystic fibrosis and diffuse panbronchiolitis. Its ability to modulate immune responses helps reduce inflammation and improve lung function in affected patients .

Pharmacokinetics and Tissue Distribution

Azithromycin's pharmacokinetic profile is characterized by rapid distribution into tissues, particularly lung tissue, where it remains at therapeutic levels for extended periods. Studies indicate that higher doses result in proportionally increased tissue concentrations, enhancing its efficacy against respiratory pathogens . This unique distribution pattern underscores the importance of considering tissue concentrations rather than serum levels when assessing efficacy.

Case Studies

Case Study: Cystic Fibrosis Management

A study involving cystic fibrosis patients demonstrated that long-term azithromycin therapy significantly reduced pulmonary exacerbations. The immunomodulatory effects contributed to improved lung function and quality of life among participants .

Case Study: Chronic Obstructive Pulmonary Disease

In a clinical trial focusing on patients with COPD, azithromycin treatment resulted in a marked decrease in exacerbation frequency compared to placebo groups. The drug's anti-inflammatory effects were highlighted as key factors in this outcome .

Emerging Research Directions

Recent research has explored the potential of azithromycin derivatives and hybrid molecules that combine azithromycin with other antibiotics to enhance antibacterial activity. These studies aim to overcome resistance issues associated with conventional azithromycin use while maintaining or improving its clinical efficacy .

Mechanism of Action

Azithromycin aglycone exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The aglycone form may have different binding affinities and specificities compared to the parent compound, azithromycin .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azithromycin Aglycone and Related Macrolides/ Azalides

The nitrogen substitution at position 9a in azithromycin and its aglycone distinguishes them from 14-membered macrolides like erythromycin and clarithromycin. This modification prevents acid-catalyzed dehydration, a key degradation pathway in erythromycin, thereby enhancing stability in acidic environments .

Solubility and Polarity

This compound exhibits the highest solubility among macrolides due to its polar aglycone structure. The solubility order is: this compound > decladinosylazithromycin > erythromycin ≈ azahomoerythromycin > azithromycin ≈ clarithromycin . The absence of sugars reduces hydrophobicity, enabling better dissolution in aqueous media. However, this also diminishes micelle-binding affinity in bile-salt solutions (e.g., sodium cholate), resulting in lower partition coefficients (Kp) compared to azithromycin and clarithromycin (Table 2) .

Table 2: Physicochemical and Binding Properties

Pharmacodynamic and Pharmacokinetic Implications

- Antimicrobial Activity: The lack of cladinose and desosamine in this compound abolishes its ability to bind bacterial ribosomes, rendering it inactive . In contrast, azithromycin and clarithromycin retain these sugars, enabling target engagement and potent activity against Gram-positive and atypical pathogens .

- Bile-Salt Interactions : this compound’s low Kp (1.0–1.5) indicates weak binding to bile-salt micelles, suggesting reduced intestinal absorption via micellar entrapment compared to azithromycin (Kp >10) .

Biological Activity

Azithromycin, a member of the azalide class of antibiotics, is derived from erythromycin and exhibits unique biological activities due to its aglycone structure. This article delves into the biological activity of azithromycin aglycone, focusing on its mechanisms of action, pharmacokinetics, antimicrobial efficacy, immunomodulatory effects, and resistance patterns.

Azithromycin's structure features an aza-methyl substitution in the 15-membered aglycone ring, which enhances its stability and broad-spectrum antibacterial activity compared to other macrolides. The primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, disrupting the transpeptidation and translocation steps essential for protein synthesis . This leads to bacteriostatic effects against a wide array of pathogens.

Table 1: Mechanisms of Action of Azithromycin

| Mechanism | Description |

|---|---|

| Protein Synthesis Inhibition | Binds to ribosomal subunits, blocking protein synthesis. |

| Quorum Sensing Inhibition | Disrupts bacterial communication systems. |

| Biofilm Formation Reduction | Inhibits biofilm development in various bacterial species. |

| Immunomodulation | Modulates immune responses and reduces inflammation. |

Pharmacokinetics

Azithromycin exhibits unique pharmacokinetic properties characterized by rapid tissue penetration and prolonged retention in tissues. Following administration, it achieves high concentrations in lung tissues, which are significantly higher than serum levels, making it effective for respiratory infections . The area under the curve (AUC) for lung tissue increases proportionally with dosage, indicating predictable pharmacokinetics that enhance therapeutic efficacy.

Table 2: Pharmacokinetic Parameters of Azithromycin

| Parameter | Value (500 mg dose) | Value (1000 mg dose) |

|---|---|---|

| Cmax (mg/kg) | 8.93 ± 2.05 | 18.6 ± 2.20 |

| AUC (h × mg/kg) | 1245.4 | 2514.2 |

| Tissue Concentration | >2 mg/kg | >4 mg/kg |

Antimicrobial Activity

Azithromycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including significant intracellular pathogens such as Chlamydia trachomatis and Legionella pneumophila. It is particularly effective against Haemophilus influenzae, which is resistant to many older macrolides .

Case Study: Efficacy Against Respiratory Infections

A study evaluating azithromycin's effectiveness in treating respiratory tract infections found that it significantly reduced symptoms and bacterial load in patients with pneumonia caused by susceptible strains of Streptococcus pneumoniae. The study highlighted that higher tissue concentrations correlated with better clinical outcomes .

Immunomodulatory Effects

Beyond its antibacterial properties, azithromycin exhibits immunomodulatory effects that are beneficial in chronic inflammatory conditions such as asthma and cystic fibrosis. It reduces pro-inflammatory cytokine production and alters macrophage polarization, contributing to improved lung function and reduced exacerbations in chronic respiratory diseases .

Resistance Patterns

Despite its efficacy, the emergence of resistance to azithromycin is a growing concern. Studies indicate an increasing prevalence of resistant strains due to inappropriate use and over-prescribing . Monitoring resistance patterns is crucial for maintaining the drug's clinical utility.

Table 3: Resistance Patterns Observed

| Pathogen | Resistance Rate (%) |

|---|---|

| Streptococcus pneumoniae | 30-40 |

| Haemophilus influenzae | 15-25 |

| Chlamydia trachomatis | <5 |

Q & A

Basic: What experimental models and analytical techniques are recommended for studying azithromycin aglycone's tissue distribution and pharmacokinetics?

Answer:

this compound’s tissue distribution can be evaluated using in vivo models (e.g., tumor-bearing nude mice or infection models) with intravenous drug administration. Key parameters include:

- Volume of distribution (Vd): Calculated via compartmental modeling of plasma and tissue concentration-time profiles .

- Terminal half-life (t1/2): Determined using non-linear regression of elimination phase data.

Analytical methods:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying aglycone in plasma, blood cells, and tissues .

- Radiolabeled isotopes (e.g., <sup>14</sup>C) to track tissue accumulation and metabolite formation .

Data Presentation:

- Use compartmental pharmacokinetic tables (e.g., Vd, clearance, AUC) and tissue-to-plasma concentration ratios .

Basic: How can researchers ensure the structural integrity and purity of synthesized this compound batches?

Answer:

Synthesis Validation:

- Nuclear Magnetic Resonance (NMR): Confirm the absence of desosaminylazithromycin or N-demethylazithromycin impurities by comparing <sup>1</sup>H and <sup>13</sup>C spectra with reference standards .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (210 nm) to assess purity. Relative retention times and peak symmetry (tailing factor ≤2.0) are critical .

Quality Control:

Advanced: How can genomic approaches elucidate this compound's role in antimicrobial resistance mechanisms?

Answer:

Experimental Design:

- Whole Genome Sequencing (WGS): Compare resistant vs. susceptible bacterial strains (e.g., Neisseria gonorrhoeae) to identify mutations in macrolide target sites (e.g., 23S rRNA, mtrR efflux pump regulators) .

- Minimum Inhibitory Concentration (MIC) Assays: Correlate genomic mutations with phenotypic resistance (e.g., MIC shifts ≥4-fold) .

Data Interpretation:

- Use phylogenetic clustering to track resistance-conferring SNPs (e.g., A2059G in 23S rRNA) and horizontal gene transfer events .

Advanced: How should researchers reconcile contradictory data on this compound's metabolic stability across studies?

Answer:

Methodological Analysis:

- Enzyme Source Variability: Compare microsomal preparations (human vs. rodent) and cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .

- Incubation Conditions: Standardize pH, temperature, and co-factor (NADPH) concentrations to minimize inter-study variability .

Validation Strategies:

- Cross-laboratory replication using shared reference standards.

- Meta-analysis of kinetic parameters (e.g., intrinsic clearance, Km) with subgroup stratification by experimental conditions .

Basic: What methodologies are optimal for quantifying this compound in biological matrices (e.g., plasma, bile)?

Answer:

Sample Preparation:

- Solid-Phase Extraction (SPE): Use C18 cartridges to isolate aglycone from proteins and lipids .

- Protein Precipitation: Acetonitrile or methanol for rapid plasma deproteination .

Quantification:

- LC-MS/MS: Monitor transitions like m/z 749→591 (aglycone) and 375→157 (internal standard). Calibrate with matrix-matched standards .

Advanced: How to design experiments evaluating this compound's interaction with cytochrome P450 enzymes?

Answer:

In Vitro Assays:

- Recombinant CYP Isoforms: Incubate aglycone with CYP3A4, CYP2C8, or CYP2D9 to identify metabolic pathways .

- Inhibition Kinetics: Measure IC50 values using fluorescent probes (e.g., midazolam for CYP3A4) .

Data Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.